molecular formula C19H22N2O4 B1620760 N,N'-bis(4-ethoxyphenyl)propanediamide CAS No. 4270-37-5

N,N'-bis(4-ethoxyphenyl)propanediamide

Cat. No.: B1620760
CAS No.: 4270-37-5
M. Wt: 342.4 g/mol
InChI Key: IKBROMXSICOKKZ-UHFFFAOYSA-N
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Description

N,N'-bis(4-ethoxyphenyl)propanediamide is a bisamide derivative featuring a propanediamide backbone substituted with 4-ethoxyphenyl groups at both terminal nitrogen atoms. The ethoxy (–OCH₂CH₃) substituents confer moderate electron-donating effects and increased lipophilicity compared to smaller alkoxy groups like methoxy (–OCH₃).

Properties

CAS No.

4270-37-5

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

N,N'-bis(4-ethoxyphenyl)propanediamide

InChI

InChI=1S/C19H22N2O4/c1-3-24-16-9-5-14(6-10-16)20-18(22)13-19(23)21-15-7-11-17(12-8-15)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

IKBROMXSICOKKZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects: Alkoxy Variations

N,N'-bis(4-methoxyphenyl)propanediamide (CAS 15589-58-9)
  • Structure : Methoxy (–OCH₃) groups replace ethoxy substituents.
  • Properties :
    • Lower molecular weight (314.34 g/mol vs. hypothetical ~342 g/mol for ethoxy analog) due to shorter alkyl chains .
    • Higher polarity and reduced lipophilicity compared to the ethoxy derivative.
    • Melting point and solubility data are unavailable but expected to differ due to reduced steric bulk.
N,N'-Bis(4-nitrophenyl)propanediamide (CAS 1900-40-9)
  • Structure: Nitro (–NO₂) groups replace ethoxy substituents.
  • Molecular weight (344.28 g/mol) is higher due to nitro groups. Likely lower solubility in organic solvents compared to ethoxy derivatives.

Halogen-Substituted Analogs

N,N'-bis[(4-chlorophenyl)methyl]propanediamide (CAS 379254-86-1)
  • Structure : Chlorine atoms and benzyl groups modify the core structure.
  • Properties :
    • Chlorine’s electron-withdrawing nature may enhance stability toward hydrolysis compared to alkoxy groups .
    • Molecular weight (C₁₇H₁₆Cl₂N₂O₂ = 363.23 g/mol) reflects added chlorine atoms.
2,2-Dichloro-N,N'-bis(4-methylphenyl)propanediamide (CAS 61922-27-8)
  • Structure : Dichloro substitution on the propanediamide backbone.

Alkyl and Hydroxyalkyl Derivatives

2-Ethyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide
  • Structure : Ethyl and hydroxyethyl substituents.
  • Properties :
    • Hydroxyethyl groups introduce hydrogen-bonding capacity, enhancing water solubility .
    • Lower melting point (113–114°C) compared to aromatic analogs due to reduced crystallinity.
N,N´-Bis(2-hydroxyethyl)-2-pentyl-1,3-propanediamide
  • Structure : Pentyl and hydroxyethyl groups.
  • Properties :
    • Long alkyl chains increase lipophilicity, while hydroxyethyl groups balance solubility .
    • Molecular weight (261.18 g/mol) and CCS values (e.g., [M+H]+ = 261.18) aid in mass spectrometry identification.

Key Data Comparison

Compound Substituents Molecular Weight (g/mol) Key Spectral Data (NMR/IR) Notable Properties Reference
N,N'-bis(4-ethoxyphenyl)propanediamide 4-Ethoxyphenyl ~342 (estimated) Moderate lipophilicity, electron-donating
N,N'-bis(4-methoxyphenyl)propanediamide 4-Methoxyphenyl 314.34 δH (DMSO-d₆): ~3.7 ppm (OCH₃) Higher polarity than ethoxy analog
N,N'-Bis(4-nitrophenyl)propanediamide 4-Nitrophenyl 344.28 IR: 1636 cm⁻¹ (C=O), NMR: δH ~8.2 ppm (Ar–H) Electron-withdrawing, acidic amide H
2-Ethyl-N,N´-bis(2-hydroxyethyl)-1,3-propanediamide Ethyl, hydroxyethyl 219.16 δH (DMSO-d₆): 0.89 ppm (CH₃), 4.69 ppm (OH) High water solubility

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